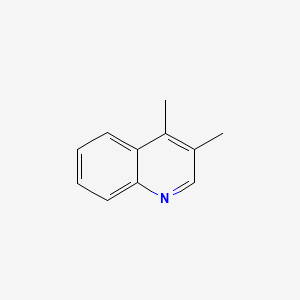

3,4-Dimethylquinoline

Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry Research

The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.gov Also known as benzo[b]pyridine or 1-azanaphthalene, this nitrogen-containing heterocycle is not merely a structural curiosity but a pivotal building block in the synthesis of a vast array of functional molecules. numberanalytics.comnih.govorientjchem.org Its significance spans numerous scientific fields, most notably medicinal chemistry and materials science. numberanalytics.comresearchgate.net

In medicinal chemistry, the quinoline nucleus is recognized as a "privileged structure," meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. researchgate.net Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgbiointerfaceresearch.commdpi.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological effects, making it a versatile scaffold for drug discovery and development. orientjchem.orgnih.gov

Beyond pharmaceuticals, the quinoline core is integral to the development of advanced materials. numberanalytics.comscbt.com Its unique electronic and photophysical properties are harnessed in the creation of products such as dyes, polymers, and organic semiconductors. scbt.comchemrj.org Researchers also utilize quinoline-based compounds as catalysts and in analytical chemistry to enhance the detection of various substances. scbt.com This wide-ranging applicability underscores the fundamental importance of the quinoline moiety in modern chemical research. researchgate.net

Historical Context of Quinoline Synthesis Methodologies and Advancements

The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.org For a considerable time, coal tar remained the primary commercial source of quinoline. wikipedia.org The first successful laboratory synthesis of the quinoline core was achieved in the latter half of the 19th century, marking a significant milestone in organic chemistry. numberanalytics.com

Several classical named reactions for quinoline synthesis were developed during this period and remain fundamental to the field. These methods typically involve the condensation and cyclization of anilines with other reagents. nih.govtubitak.gov.tr

Classic Quinoline Synthesis Methodologies

| Synthesis Method | Year | Reactants | Key Features |

|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). numberanalytics.comwikipedia.org | One of the earliest and most direct methods. numberanalytics.com |

| Doebner-von Miller Reaction | 1881 | Aniline and α,β-unsaturated carbonyl compounds. numberanalytics.comresearchgate.net | A variation of the Skraup synthesis. researchgate.net |

| Combes Synthesis | 1888 | Aniline and β-diketones. tubitak.gov.triipseries.org | Forms 2,4-disubstituted quinolines. iipseries.org |

| Conrad-Limpach Synthesis | - | Anilines and β-ketoesters. wikipedia.orgtubitak.gov.tr | Yields quinolone derivatives. |

| Friedländer Synthesis | - | 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a methylene (B1212753) group alpha to a carbonyl. tubitak.gov.trrsc.org | A straightforward and versatile method. tubitak.gov.tr |

| Pfitzinger Reaction | 1886 | Isatin (B1672199) with a carbonyl compound. researchgate.netrsc.org | Produces quinoline-4-carboxylic acids. |

| Gould-Jacobs Reaction | - | Aniline and ethyl ethoxymethylenemalonate. wikipedia.orgtubitak.gov.tr | Leads to 4-hydroxyquinolines. |

Modern synthetic chemistry has introduced significant advancements to these classical methods, focusing on improving efficiency, selectivity, and sustainability. numberanalytics.com Recent decades have seen the rise of transition-metal-catalyzed reactions, which allow for the construction of complex quinoline derivatives under milder conditions. numberanalytics.commdpi.com Furthermore, the development of multicomponent reactions (MCRs) has provided an efficient pathway to synthesize diverse quinoline scaffolds in a single step from multiple starting materials. rsc.orgrsc.org Green chemistry approaches, such as using microwave irradiation or developing solvent-free reaction conditions, are also becoming increasingly prevalent in quinoline synthesis. researchgate.netnih.gov

Overview of 3,4-Dimethylquinoline within the Quinoline Family Research Landscape

Within the extensive family of quinoline compounds, 3,4-Dimethylquinoline is a specific derivative distinguished by the presence of methyl groups at the C3 and C4 positions of the quinoline ring.

Properties of 3,4-Dimethylquinoline

| Property | Value |

|---|---|

| CAS Number | 2436-92-2 chemicalbook.com |

| Molecular Formula | C₁₁H₁₁N chemicalbook.comchemspider.com |

| Molecular Weight | 157.21 g/mol chemicalbook.com |

Research on 3,4-Dimethylquinoline itself is often embedded within broader studies of substituted quinolines. The synthesis of this specific scaffold and its derivatives has been achieved through various methods. For instance, a one-pot synthesis of 3,4-substituted quinolines using a Cobalt(III) catalyst has been developed, which proceeds with good to excellent yields from simple aryl amines and ketones. rsc.org The Combes reaction has also been employed to create more complex derivatives, such as (E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinolines. allsubjectjournal.com

Derivatives of 3,4-Dimethylquinoline are of interest as intermediates in the synthesis of potentially therapeutic agents. For example, substituted 2-(chloromethyl)-3,4-dimethylquinolines have been synthesized as precursors for novel quinoline nitrate (B79036) derivatives evaluated for their anticancer activity. bohrium.com Similarly, 8-Quinolinamine, 3,4-dimethyl-, a related compound, serves as an intermediate in the synthesis of molecules with potential antimicrobial and antiparasitic properties. smolecule.com These examples highlight the role of the 3,4-dimethylquinoline core as a building block for creating more complex molecules with specific functional properties.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-7-12-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSYOGXDDHFINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179102 | |

| Record name | 3,4-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-92-2 | |

| Record name | 3,4-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylquinoline and Its Derivatives

Classical and Named Reactions in 3,4-Dimethylquinoline Synthesis

The construction of the 3,4-dimethylquinoline core can be achieved through several established synthetic routes. These methods, often named after their discoverers, provide diverse pathways starting from different precursors and employing various reaction conditions.

Friedländer Synthesis Approaches and Modifications

The Friedländer synthesis is a straightforward and widely utilized method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases. alfa-chemistry.com

In the context of 3,4-dimethylquinoline synthesis, the logical starting materials would be a 2-aminoaryl ketone, such as 2-aminoacetophenone (B1585202), and a ketone with an α-methylene group, like butan-2-one. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com Various catalysts, including acids (e.g., sulfuric acid, p-toluenesulfonic acid) and bases (e.g., sodium hydroxide, potassium tert-butoxide), can be employed to facilitate the reaction. alfa-chemistry.comjk-sci.com Modern modifications often utilize milder catalysts and conditions to improve yields and substrate scope. jk-sci.com

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol addition of the enolate of the ketone to the carbonyl group of the 2-aminoaryl carbonyl compound, followed by cyclization and dehydration. The second proposed pathway begins with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type condensation. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminoacetophenone | Butan-2-one | Acid or Base Catalysis | 3,4-Dimethylquinoline | wikipedia.orgorganicreactions.org |

| 2-Aminobenzaldehyde (B1207257) | 2-Pentanone | Acid or Base Catalysis | 3-Ethyl-4-methylquinoline | wikipedia.orgorganicreactions.org |

Pfitzinger Reaction Protocols for Quinoline Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To synthesize a 3,4-dimethylquinoline derivative using this method, a suitable ketone that can provide the 3- and 4-methyl groups is required. The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

For the synthesis of 2,3-dimethylquinoline-4-carboxylic acid, a precursor that could potentially be decarboxylated to a dimethylquinoline, butan-2-one can be reacted with isatin in the presence of a strong base like potassium hydroxide. sciencemadness.org The reaction typically proceeds in a protic solvent. wikipedia.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Isatin Derivative | Carbonyl Compound | Base | Product | Reference |

| Isatin | Butan-2-one | Potassium Hydroxide | 2,3-Dimethylquinoline-4-carboxylic acid | sciencemadness.org |

| Isatin | Acetone | Potassium Hydroxide | 2-Methylquinoline-4-carboxylic acid | sciencemadness.org |

Doebner-Von Miller Quinoline Synthesis and Related Annulations

The Doebner-Von Miller reaction is a versatile method for synthesizing quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org This reaction is typically catalyzed by strong acids, such as hydrochloric acid or sulfuric acid, and may also employ oxidizing agents. wikipedia.orgwikipedia.org To obtain 3,4-dimethylquinoline, an appropriately substituted α,β-unsaturated ketone would be required to react with aniline (B41778).

A common strategy in the Doebner-Von Miller synthesis is the in situ generation of the α,β-unsaturated carbonyl compound from the aldol condensation of aldehydes or ketones. wikipedia.org For instance, the reaction of aniline with crotonaldehyde (B89634) (derived from the self-condensation of acetaldehyde) can lead to the formation of quinaldine (B1664567) (2-methylquinoline). To achieve a 3,4-dimethyl substitution pattern, one could envision the reaction of aniline with an α,β-unsaturated ketone like 3-methyl-3-penten-2-one. The mechanism is complex and still a subject of discussion, but it is generally believed to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. wikipedia.org

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product | Reference |

| Aniline | 3-Methyl-3-penten-2-one | Strong Acid (e.g., HCl) | 3,4-Dimethylquinoline | wikipedia.orgwikipedia.org |

| Aniline | Crotonaldehyde | Strong Acid, Oxidant | 2-Methylquinoline (Quinaldine) | wikipedia.orgwikipedia.org |

Combes Reaction for Dimethylquinoline Derivatives

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org This method is particularly well-suited for the synthesis of 2,4-disubstituted quinolines. guidechem.com The reaction of aniline with pentane-2,4-dione (acetylacetone) is a classic example that yields 2,4-dimethylquinoline (B72138). orgsyn.org

The mechanism proceeds through the initial formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring, and subsequent dehydration to form the quinoline ring. wikipedia.org Concentrated sulfuric acid is a commonly used catalyst for the cyclization step. wikipedia.org

| Aniline Derivative | β-Diketone | Catalyst | Product | Reference |

| Aniline | Pentane-2,4-dione | Sulfuric Acid | 2,4-Dimethylquinoline | wikipedia.orgorgsyn.org |

| m-Toluidine | Pentane-2,4-dione | Sulfuric Acid | 2,4,7-Trimethylquinoline | wikipedia.org |

Conrad-Limpach Methodologies

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. synarchive.comjptcp.com The reaction is typically carried out in two steps: the initial condensation to form an enamine intermediate, followed by a high-temperature cyclization. synarchive.comjptcp.com

To synthesize a 4-hydroxy-3,4-dimethylquinoline derivative, one would react an aniline with a β-ketoester such as ethyl 2-methylacetoacetate. The initial condensation is often performed at moderate temperatures, and the subsequent cyclization requires significantly higher temperatures, often around 250 °C. synarchive.com The use of a high-boiling inert solvent, such as mineral oil, can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov The final product is a 4-hydroxyquinoline, which can potentially be deoxygenated to the corresponding quinoline.

| Aniline Derivative | β-Ketoester | Conditions | Product | Reference |

| Aniline | Ethyl 2-methylacetoacetate | 1. Condensation; 2. High temp. cyclization (~250°C) | 4-Hydroxy-3-methyl-2-quinolone | synarchive.comjptcp.commdpi.com |

| Aniline | Diethyl malonate | 1. Condensation; 2. High temp. cyclization | 4-Hydroxy-2-quinolone | synarchive.comjptcp.commdpi.com |

Povarov Synthetic Approach and Aza-Vinylogous Povarov Reaction

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which are hydrogenated precursors to quinolines. researchgate.net The classical Povarov reaction is a three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid. researchgate.net The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline.

For the synthesis of a 3,4-dimethyl-substituted tetrahydroquinoline, one could employ an aniline, an aldehyde, and an alkene such as 2-butene. The reaction proceeds via a [4+2] cycloaddition between an in situ-formed imine (from the aniline and aldehyde) and the alkene. researchgate.net Subsequent aromatization of the tetrahydroquinoline intermediate would yield the desired 3,4-dimethylquinoline.

A variation of this reaction is the aza-vinylogous Povarov reaction, which utilizes α,β-unsaturated dimethylhydrazones as the dienophile component, leading to highly functionalized tetrahydroquinolines. mdpi.com This approach offers a route to tetrahydroquinolines with a substituent at the C-4 position. mdpi.com

| Aniline | Aldehyde | Alkene | Catalyst/Conditions | Intermediate Product | Reference |

| Aniline | Acetaldehyde (B116499) | 2-Butene | Lewis Acid (e.g., BF₃·OEt₂) | 3,4-Dimethyl-1,2,3,4-tetrahydroquinoline | researchgate.netorganic-chemistry.orgresearchgate.net |

| Aniline | Benzaldehyde | Ethyl vinyl ether | Lewis Acid | 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | researchgate.netsci-rad.com |

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has moved towards methodologies that offer greater efficiency, atom economy, and molecular complexity in fewer steps. These advanced strategies provide powerful tools for constructing substituted quinoline frameworks like 3,4-dimethylquinoline.

Multi-Component One-Pot Reactions for 3,4-Dimethylquinoline Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and convergence. The Povarov reaction, a type of imino Diels-Alder reaction, stands out as a powerful MCR for the synthesis of tetrahydroquinoline (THQ) derivatives, which can be subsequently oxidized to the corresponding quinolines.

A notable example involves a three-component Povarov cycloaddition to create a 3,4-disubstituted tetrahydroquinoline core. In a typical reaction, an aniline (e.g., p-toluidine), an aldehyde (e.g., benzaldehyde), and an activated alkene (e.g., trans-methylisoeugenol) are combined. This reaction proceeds via the in situ formation of an imine from the aniline and aldehyde, which then acts as the dienophile in a [4+2] cycloaddition with the electron-rich alkene. This approach yields a highly substituted tetrahydroquinoline scaffold with specific stereochemistry, which can serve as a precursor to the fully aromatic quinoline. For the specific synthesis of a 3,4-dimethylquinoline precursor, one could envision reacting an aniline with acetaldehyde and 2-butene.

Table 1: Example of a Three-Component Povarov Reaction for a Tetrahydroquinoline Core This interactive table details the components and product of a representative Povarov reaction.

| Reactant 1 (Aniline) | Reactant 2 (Aldehyde) | Reactant 3 (Alkene) | Catalyst/Medium | Product (Tetrahydroquinoline Core) | Yield |

|---|

Data sourced from reference nih.gov.

Oxidative Annulation Strategies for Functionalized Quinolines

Oxidative annulation has emerged as a robust strategy for quinoline synthesis, often involving transition-metal-catalyzed C-H activation. These methods construct the quinoline ring by forming C-C and C-N bonds in a single oxidative process, avoiding the need for pre-functionalized starting materials.

One conceptual approach to 3,4-dimethylquinoline via oxidative annulation would involve the reaction of an aniline with a 1,3-dicarbonyl compound that can provide the C3 and C4 methyl groups, such as 3-methyl-2,4-pentanedione. However, a more direct and common strategy involves the condensation of an aniline with a β-diketone followed by cyclization. A prominent example is the Combes quinoline synthesis, where anilines react with β-diketones under acidic conditions. To obtain 3,4-dimethylquinoline specifically, aniline would be reacted with 2,3-butanedione. The reaction first involves the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization via electrophilic attack on the aniline ring, followed by dehydration to yield the aromatic quinoline.

Table 2: Combes-Type Synthesis for 3,4-Dimethylquinoline This interactive table outlines the reactants and conditions for a Combes-type synthesis.

| Reactant 1 (Aniline) | Reactant 2 (Diketone) | Catalyst | Product |

|---|

Cycloaddition Reactions in Quinoline Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the pyridine (B92270) ring of the quinoline scaffold. These reactions are prized for their ability to form multiple bonds in a single, often stereospecific, step.

The Diels-Alder reaction and related [4+2] cycloadditions are classic methods for forming six-membered rings. In the context of quinoline synthesis, this can involve the reaction of an electron-rich diene with an electron-poor dienophile, or vice versa (inverse-electron-demand Diels-Alder). A well-established method that can be viewed as a condensation/[4+2] cycloaddition is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone.

For the synthesis of 3,4-dimethylquinoline, 2-aminobenzaldehyde could be reacted with 2-butanone. The reaction proceeds via an initial aldol-type condensation to form an α,β-unsaturated imine intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the final quinoline product. A modern variation of this approach involves the photochemical [4+2] dearomative cycloaddition of bicyclic azaarenes like quinoline with alkenes, which provides access to complex bridged polycyclic structures. nih.gov

A formal [4+2]-cycloaddition can also proceed in a stepwise manner, allowing for high regiochemical control. This process often involves an initial conjugate addition (a Michael addition), followed by an intramolecular cyclization and subsequent elimination or aromatization. This stepwise nature ensures a specific arrangement of substituents in the final product.

A rhodium-catalyzed conjugate addition provides a powerful example of this regiospecific approach. In this methodology, an o-aminophenylboronic acid derivative adds to an α,β-unsaturated ketone. For the synthesis of 3,4-dimethylquinoline, o-aminophenylboronic acid would react with 3-penten-2-one. The rhodium catalyst facilitates the 1,4-conjugate addition of the aminophenyl group to the enone. The resulting intermediate then undergoes intramolecular cyclization (formation of the C-N bond) and subsequent oxidation of the initially formed dihydroquinoline to yield 3,4-dimethylquinoline. This method is highly regiospecific, as the substitution pattern is precisely controlled by the structures of the enone and the aminophenylboronate.

The [2π + 2σ] ortho-cycloaddition is a more specialized type of pericyclic reaction that is less commonly employed for the synthesis of quinolines compared to other cycloaddition methods. This reaction typically involves the interaction of a π-system (the 2π component) with a strained σ-bond (the 2σ component).

While established examples for the de novo synthesis of the quinoline core via this specific pathway are not prevalent in the literature, one can conceptualize a hypothetical route. Such a reaction could involve a strained bicyclic compound containing a reactive C-C σ-bond reacting with a nitrile or an alkyne derivative. For instance, a highly strained benzocyclopropene derivative could theoretically serve as the 2σ component. Upon thermal or photochemical activation, the strained σ-bond could open and react in a concerted fashion with the π-system of a substituted acetonitrile (B52724) (e.g., 2-methyl-2-butenenitrile) to form the pyridine ring fused to the benzene (B151609) ring. The reaction would proceed through a concerted transition state where two new σ-bonds are formed at the expense of one π-bond and one σ-bond. It is important to note that this represents a theoretical application of the [2π + 2σ] cycloaddition principle to quinoline synthesis, rather than a widely practiced synthetic method. Photochemical [2+2] cycloadditions involving the quinoline ring itself reacting with alkenes have been studied, but these reactions modify the existing quinoline scaffold rather than forming it. researchgate.net

Dehydrogenative Coupling and Oxidative Dehydrogenation

Dehydrogenation reactions are fundamental transformations for the synthesis of aromatic compounds from their saturated or partially saturated precursors. researchgate.net In the synthesis of 3,4-dimethylquinoline, this strategy is typically employed as a final aromatization step, converting a precursor like 3,4-dimethyl-1,2,3,4-tetrahydroquinoline into the target quinoline. This approach allows for the construction of the substituted ring system using stereoselective methods applicable to saturated rings, followed by the introduction of aromaticity.

A variety of methods have been developed for the oxidative dehydrogenation of N-heterocycles. These can be broadly categorized into metal-catalyzed and metal-free approaches. Aerobic oxidation, which uses molecular oxygen or air as the ultimate oxidant, is considered a green and atom-economical strategy. nih.gov

Metal-free oxidative dehydrogenation has been achieved using catalysts such as nitrogen/phosphorus co-doped porous carbon (NPCH). researchgate.net This material has shown high catalytic performance for the aerobic oxidative dehydrogenation of various N-heterocycles, including the conversion of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline under aqueous conditions. researchgate.net Other non-metallic reagents, such as 2-iodoxybenzoic acid (IBX) and N-bromosuccinimide (NBS), have also been employed to effect the dehydrogenation of tetrahydroquinolines and related structures under mild conditions. nih.gov For instance, IBX can be used to convert tetrahydroquinazolines to either dihydroquinazolines or fully aromatic quinazolines depending on the stoichiometry. nih.gov

Transition metal-based catalysts are also effective for these transformations. Systems involving manganese, cobalt, and other metals have been utilized for the aerobic oxidative dehydrogenation of various N-heterocycles. researchgate.netorganic-chemistry.org These reactions provide an efficient route to the corresponding aromatic compounds under relatively mild conditions. researchgate.net

Table 2: Selected Methods for Oxidative Dehydrogenation of Tetrahydroquinolines

| Catalyst/Reagent | Oxidant | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Nitrogen/Phosphorus Co-doped Porous Carbon (NPCH) | Air | 110 °C, H₂O | Metal-free, robust catalyst | researchgate.net |

| 2-Iodoxybenzoic acid (IBX) | - | Room Temperature | Stoichiometric metal-free oxidant | nih.gov |

| N-Bromosuccinimide (NBS) | - | 0 °C to Room Temperature | Selective for partial or full dehydrogenation | nih.gov |

| 4-methoxy-TEMPO | O₂ | 120 °C, Xylene | Organocatalytic aerobic dehydrogenation | nih.gov |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents one of the most common and effective strategies for constructing the quinoline core. These reactions involve the formation of one or more rings from a single acyclic precursor that contains all the necessary atoms. This approach offers excellent control over the substitution pattern of the final product, making it highly suitable for the targeted synthesis of specifically substituted quinolines like 3,4-dimethylquinoline.

A wide array of intramolecular cyclization methods have been developed, often categorized by the type of bond being formed and the nature of the reaction. Domino reactions, also known as tandem or cascade reactions, are particularly efficient as they allow for the formation of multiple bonds in a single operation without isolating intermediates. nih.gov These processes can be initiated by various means, including acid catalysis, metal promotion, or thermal conditions. nih.gov

For example, radical cyclizations provide a powerful method for forming carbon-carbon bonds. The 6-exo-trig radical cyclization of α-halo-ortho-alkenyl anilides has been used to synthesize 3,4-dihydroquinolin-2-ones in high yields. nih.gov Although this leads to a quinolinone, the fundamental ring-closing strategy is relevant. The reaction proceeds by generating a radical which then attacks an internal double bond to form the heterocyclic ring. nih.gov

Domino reactions leading to tetrahydroquinolines often involve an initial intermolecular reaction followed by an intramolecular cyclization. nih.gov For instance, a Pd-catalyzed N-alkylation can be followed by an intramolecular thiazolium salt-catalyzed Stetter reaction to generate 2,3-dihydro-4(1H)-quinolinones. nih.gov Another approach involves an intramolecular conjugate addition of α-arene sulfonyl anilides, promoted by a base, to yield dihydroquinolin-2-ones. nih.gov Unexpected intramolecular cyclization cascades have also been observed during the synthesis of related heterocyclic systems, such as pyrazolo[3,4-b]quinolines, where a phosphonylation of the aromatic ring is accompanied by the formation of a new lactam ring. rsc.org These examples highlight the versatility of intramolecular cyclization in constructing the core quinoline structure, which can then be further modified or aromatized.

Table 3: Overview of Intramolecular Cyclization Strategies for Quinoline Synthesis

| Reaction Type | Key Precursor | Resulting Core Structure | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Radical Cyclization | α-halo-ortho-alkenyl anilide | 3,4-Dihydroquinolin-2-one | 6-exo-trig cyclization of a radical intermediate | nih.gov |

| Domino Reaction (Stetter) | 2-methanesufonamidobenzaldehyde | 2,3-Dihydro-4(1H)-quinolinone | Intramolecular thiazolium salt-catalyzed reaction | nih.gov |

| Conjugate Addition | α-arene sulfonyl anilide | Dihydroquinolin-2-one | Base-promoted intramolecular Michael addition | nih.gov |

| Addition-Cyclization Cascade | N-1 substituted pyrazolo[3,4-b]quinoline precursor | Tetracyclic phosphonylated system | Unexpected phosphonylation and lactam formation | rsc.org |

Dearomatization Reactions Leading to Quinolines

Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into more complex, three-dimensional structures by disrupting the aromatic system. nih.govacs.org While seemingly counterintuitive for synthesizing an aromatic compound like 3,4-dimethylquinoline, dearomatization serves as a crucial intermediate step in advanced synthetic strategies. This approach involves the dearomatization of a simpler quinoline substrate to enable otherwise difficult functionalizations, followed by a rearomatization step to restore the quinoline core, now bearing new substituents.

The inherent stability of the quinoline aromatic system makes dearomatization thermodynamically unfavorable. nih.gov This challenge is typically overcome by activating the quinoline ring, for example by N-alkylation to form a quinolinium salt, or by coupling the dearomatization event to an irreversible bond-forming step. nih.gov Nucleophilic addition is a common strategy, where a nucleophile attacks the activated quinoline ring at the C2 or C4 position to generate a non-aromatic dihydropyridine (B1217469) intermediate. nih.govacs.org

Reductive dearomatization processes have been widely explored. For example, the Fowler reductive 1,2-dearomatization of quinolines yields N-protected 1,2-dihydroquinolines. nih.govacs.org These intermediates can then undergo further reactions, such as hydroboration, to introduce new functional groups. nih.govacs.org Hydrosilylation is another effective method; visible-light-induced dearomatization of quinolines using silanes can produce C8-silylated dihydroquinoline products. nih.gov These dearomatized allylic silanes are versatile intermediates that can participate in subsequent derivatizations. nih.gov

Transition metals, particularly copper, play a significant role in catalyzing dearomatization reactions. acs.org Copper-catalyzed processes can facilitate the direct 1,4-dearomatization of pyridines and related heterocycles. acs.org The synthetic utility of dearomatization is showcased by the ability to use the resulting non-aromatic intermediates in a variety of transformations, including hydrogenations, cycloadditions, and oxidations, ultimately leading to highly functionalized quinoline derivatives upon rearomatization. nih.gov

Table 4: Methodologies for Dearomatization of the Quinoline Ring

| Method | Reagents/Conditions | Intermediate Product | Key Feature | Reference |

|---|---|---|---|---|

| Reductive 1,2-Dearomatization | N-protection followed by reduction | N-CO₂R-protected 1,2-dihydroquinoline | Generates stable dihydroquinolines for further functionalization | nih.govacs.org |

| Hydrosilylation | Silane reagents, visible light | C8-silylated dihydroquinoline | Photochemical dearomatization to form versatile allylic silanes | nih.gov |

| Nucleophilic Addition | Hydride donors (e.g., PhSiH₃) on quinolinium salts | Enamine intermediate | Hydride transfer initiates a cascade to functionalized quinolines | nih.gov |

| Cu(I)-Catalyzed 1,4-Dearomatization | Cu catalyst, silane, aryl alkene | N-silyl dihydropyridine | Transition metal-catalyzed nucleophilic dearomatization | acs.org |

Catalysis in the Synthesis and Transformation of 3,4 Dimethylquinoline

Transition Metal Catalysis

Transition metal-catalyzed reactions have become indispensable in organic synthesis, providing powerful tools for the construction of complex molecular architectures from simple precursors. In the context of quinoline (B57606) synthesis, catalysts based on palladium, copper, iron, nickel, gold, and silver have demonstrated remarkable efficacy. These metals can facilitate the formation of the quinoline ring through diverse mechanistic pathways, often under mild conditions and with high functional group tolerance.

Palladium-Catalyzed Annulation and Oxidative Cyclization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in quinoline synthesis is well-documented. Palladium-catalyzed reactions, such as Heck coupling and carbonylative annulation, have been employed to construct the quinoline framework. nih.gov For instance, the synthesis of 3,4-disubstituted quinolin-2(1H)-ones can be achieved via the palladium-catalyzed carbonylative annulation of 2-iodoanilines with internal alkynes. nih.gov While not explicitly detailing the synthesis of 3,4-dimethylquinoline, this methodology suggests a viable route by selecting the appropriate alkyne substrate.

Another powerful palladium-catalyzed method is the decarboxylative [4+2] cycloaddition, which has been utilized for the asymmetric synthesis of 3,4-dihydroquinolin-2-ones. nih.gov This stereoselective approach provides access to chiral quinoline structures, highlighting the versatility of palladium catalysis. nih.gov

Furthermore, palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes represents a direct approach to constructing 2,3-disubstituted quinolines. researchgate.net The mechanism is thought to involve intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond. researchgate.net

| Reaction Type | Catalyst System | Starting Materials | Product Type |

| Carbonylative Annulation | Pd catalyst | 2-Iodoanilines, Internal Alkynes | 3,4-Disubstituted quinolin-2(1H)-ones |

| Decarboxylative [4+2] Cycloaddition | Pd catalyst with chiral ligand | 4-Vinyl benzoxazinanones, Carboxylic acids | 3,4-Dihydroquinolin-2-ones |

| Oxidative Cyclization | Pd catalyst | o-Vinylanilines, Alkynes | 2,3-Disubstituted quinolines |

Copper-Catalyzed Reactions (e.g., Annulation, Oxidative Cyclization, Decarboxylative Cascade Cyclization)

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of quinolines. A variety of copper-catalyzed reactions have been developed, including annulation, oxidative cyclization, and decarboxylative cascade cyclizations.

An efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction of ortho-acylanilines and alkenyl iodides has been shown to produce multisubstituted quinolines in very good yields. organic-chemistry.org This method can be adapted to yield 3- or 3,4-substituted quinolines by varying the substrates. organic-chemistry.org

Copper-catalyzed decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org This one-pot reaction efficiently forms both C-N and C-C bonds. organic-chemistry.org The direct synthesis of 4-quinolones from anilines and alkynes is also achievable through copper-catalyzed intermolecular cyclization. organic-chemistry.org

Furthermore, copper-catalyzed annulation of heterocumulenes, alkynes, and diaryliodonium salts can lead to various quinoline derivatives through substituent-controlled cascade [2+2+2] and [4+2] annulation reactions. mdpi.com

| Reaction Type | Catalyst System | Starting Materials | Product Type |

| C-N Coupling/Condensation | Copper catalyst with glycine (B1666218) ligand | ortho-Acylanilines, Alkenyl iodides | 3- or 3,4-Substituted quinolines |

| Decarboxylative Cascade Cyclization | CuCl and Iodine | Aryl aldehydes, Anilines, Acrylic acid | 2-Substituted quinolines |

| Intermolecular Cyclization | Cu(OTf)2 and HOTf | Anilines, Alkynes | 4-Quinolones |

| Cascade Annulation | CuOTf | Heterocumulenes, Alkynes, Diaryliodonium salts | Quinoline derivatives |

Iron-Catalyzed Syntheses (e.g., FeCl3.6H2O, Single-Atom Iron Catalysis)

Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable catalyst for organic transformations. Iron-catalyzed reactions provide an economical and environmentally friendly approach to quinoline synthesis.

The use of simple iron salts like ferric chloride hexahydrate (FeCl3·6H2O) has been shown to catalyze the synthesis of 2,4-disubstituted quinolines from aldehydes, amines, and styrenes. chemistryviews.org This three-component coupling reaction is characterized by its broad substrate scope and the use of oxygen as the oxidant, generating no hazardous byproducts. chemistryviews.org Additionally, FeCl3 has been utilized in the cascade synthesis of 3-quinolinecarboxylic esters via a tandem benzylation-cyclization of 2-amino-aryl alcohols with β-ketoesters. nih.gov

A significant advancement in iron catalysis is the development of single-atom iron catalysts. These catalysts have demonstrated high efficiency and selectivity in the oxidative cyclization of anilines and acetophenones to form quinolines. researchgate.net The superior performance is attributed to the hierarchical porosity of the material and the accessibility of the active metal-N4 coordination sites. researchgate.net

| Reaction Type | Catalyst | Starting Materials | Product Type |

| Three-Component Coupling | FeCl3 | Aldehydes, Amines, Styrenes | 2,4-Disubstituted quinolines |

| Cascade Benzylation-Cyclization | FeCl3 | 2-Amino-aryl alcohols, β-Ketoesters | 3-Quinolinecarboxylic esters |

| Oxidative Cyclization | Single-atom Fe-N-C | Anilines, Acetophenones | Substituted quinolines |

Nickel-Catalyzed Methodologies (e.g., Electrochemical, Cyanoboration)

Nickel catalysis provides another avenue for the synthesis of quinolines, with methodologies that are often complementary to those of other transition metals. A notable example is the synthesis of 3,4-dimethylquinoline from N-(2-isopropenylphenyl)acetamide using a nickel catalyst in the presence of hydrogen gas. This process involves the reductive cyclization of the starting material to form 3,4-dimethyl-1,2,3,4-tetrahydroquinoline, which is then dehydrogenated to yield 3,4-dimethylquinoline.

Nickel-phosphine complexes have also been used as catalysts for the cycloaddition of various ketenes and diynes, which can lead to the formation of cyclic ketones that could serve as precursors for quinoline synthesis. researchgate.net

Gold-Based Catalysts

Gold catalysis has gained prominence in recent years for its unique ability to activate alkynes and allenes toward nucleophilic attack. While specific examples for the synthesis of 3,4-dimethylquinoline are not prevalent, general gold-catalyzed methodologies for quinoline synthesis have been developed. rsc.org These include intermolecular annulations of aniline (B41778) derivatives with carbonyl compounds or alkynes, and intramolecular cyclization reactions. rsc.org

For instance, gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines can produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. organic-chemistry.org Gold nanoparticles supported on jute plant stems have also been shown to catalyze the hydrogenation of quinolines. nih.gov These methods highlight the potential of gold catalysts for the synthesis and transformation of the quinoline core structure. rsc.orgorganic-chemistry.orgnih.gov

Silver-Based Catalysts

Silver catalysts are effective in promoting various cyclization reactions leading to quinoline derivatives. Silver-catalyzed oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids have been shown to provide functionalized quinoline products. mdpi.com The silver salt plays a crucial role in achieving chemical regioselectivity and facilitating oxidative aromatization. mdpi.com

Furthermore, a silver-catalyzed double decarboxylative addition–cyclisation–elimination cascade sequence of oxamic acids to acrylic acids offers a one-step synthesis of quinolin-2-ones. rsc.org Silver catalysis is also employed in the construction of 3,4-dihydroquinolin-2-ones. researchgate.net

Other Metal-Based Catalysts (e.g., Titanium Dioxide, Barium, Iridium)

Beyond the more common transition metals, other metal-based catalysts have demonstrated utility in quinoline synthesis, although specific applications to 3,4-dimethylquinoline are not always explicitly detailed.

Titanium Dioxide (TiO₂): Nanoparticles of titanium dioxide have been recognized as effective heterogeneous catalysts for the synthesis of quinoline derivatives. researchgate.net These catalysts offer advantages such as high yields, short reaction times (ranging from 30 to 120 minutes), and environmentally benign reaction conditions. researchgate.net A significant benefit of using TiO₂ nanoparticles is their straightforward separation from the reaction mixture and their potential for reuse without a significant loss of catalytic activity. researchgate.net While direct synthesis of 3,4-dimethylquinoline using TiO₂ is not extensively documented, the established efficacy of this catalyst in forming the quinoline core suggests its potential applicability.

Barium: Heterogeneous catalysts based on barium have been developed and successfully employed in the preparation of quinoline derivatives. ua.es These catalysts, often based on barium-organic frameworks, have proven effective in reactions involving ketones and 2-aminoaryl aldehydes or ketones. ua.es Research has shown that barium-based catalysts can be reused multiple times without a significant drop in their catalytic performance. ua.es Although direct synthesis examples for 3,4-dimethylquinoline are scarce, the general success of these catalysts in quinoline synthesis indicates their potential.

Iridium: Iridium-based catalytic systems have been developed for the highly enantioselective hydrogenation of various quinoline derivatives. These systems, often composed of an iridium precursor, a chiral bisphosphine ligand, and an iodine additive, can achieve high enantiomeric excesses (up to 96% ee) in the reduction of the quinoline ring. Mechanistic studies suggest that the active catalytic species is likely an Iridium(III) complex. While the focus has been on hydrogenation, iridium catalysts have also been explored for the synthesis of quinoline derivatives through acceptorless dehydrogenative coupling reactions.

Metal-Organic Framework-Metal Nanoparticle Tandem Catalysis

Metal-organic frameworks (MOFs) combined with metal nanoparticles represent a sophisticated class of heterogeneous catalysts that can facilitate tandem, or cascade, reactions. These multifunctional systems are designed to catalyze multiple reaction steps in a one-pot process, offering increased efficiency and atom economy.

In the context of quinoline synthesis, multifunctional MOFs have been engineered to possess both basic sites within their framework and supported metal nanoparticles. For instance, a hierarchical MOF functionalized with basic aliphatic amine groups and carrying platinum nanoparticles has been shown to catalyze a sequential Knoevenagel condensation-hydrogenation-intramolecular cyclization reaction. nih.gov This tandem process can lead to the formation of quinoline N-oxides with high yields (up to 92%). nih.gov The porous structure of the MOF plays a crucial role in enriching the concentration of substrates near the active sites, thereby enhancing the reaction rate. nih.gov While not specifically demonstrated for 3,4-dimethylquinoline, this approach highlights a powerful strategy for the synthesis of complex quinoline derivatives from simple precursors.

Organocatalysis and Metal-Free Catalysis

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free catalytic systems have emerged as powerful alternatives to traditional metal-based catalysis. These approaches avoid the use of potentially toxic and expensive heavy metals.

Brønsted Acid and Lewis Acid Catalysis (e.g., Sulfuric Acid, Superacids)

Acid catalysis is a cornerstone of classical quinoline syntheses, such as the Doebner-von Miller and Combes reactions, which are capable of producing a wide range of substituted quinolines, including 3,4-dimethylquinoline.

Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) are traditionally used in the Combes quinoline synthesis. wikipedia.org The acid protonates the carbonyl group of a β-diketone, facilitating a nucleophilic addition by an aniline. wikipedia.org This is followed by a series of steps including dehydration and an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org The Doebner-von Miller reaction also relies on Brønsted or Lewis acid catalysis to promote the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org

Superacids: In some instances, superacidic media have been employed for the synthesis of quinoline derivatives. These highly acidic environments can promote the cyclization of vinylogous imines to form the quinoline ring system.

Lewis Acids: A variety of Lewis acids, such as tin tetrachloride and scandium(III) triflate, are also effective catalysts for the Doebner-von Miller reaction. wikipedia.org They function by activating the carbonyl group of the α,β-unsaturated reactant towards nucleophilic attack by the aniline.

The table below summarizes typical conditions for the synthesis of a substituted quinoline, 1-(2,4-dimethylquinolin-3-yl)ethanone, using a Lewis acid catalyst, which is structurally related to 3,4-dimethylquinoline.

| Catalyst | Solvent | Time (min) | Temperature (°C) | Yield (%) |

| FeCl₃·6H₂O | Water | 30 | Room Temperature | 95 |

| Data for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. |

Organocatalytic Approaches (e.g., Pyridine)

While specific examples of pyridine (B92270) being used as a primary catalyst for the synthesis of 3,4-dimethylquinoline are not prevalent in the literature, the broader class of N-heterocyclic compounds and related organobases are known to catalyze various organic transformations that could, in principle, be applied to quinoline synthesis. The basic nitrogen atom in pyridine can act as a nucleophilic catalyst or a Brønsted base to activate substrates. For instance, in reactions involving anilines, pyridine can facilitate proton transfer steps or activate carbonyl compounds.

Biocatalysis (e.g., α-chymotrypsin)

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity.

α-Chymotrypsin: This proteolytic enzyme has been found to exhibit promiscuous catalytic activity, effectively catalyzing the Friedländer condensation for the synthesis of quinoline derivatives. nih.gov The reaction involves the condensation of a 2-aminoaryl ketone with a β-dicarbonyl compound. nih.gov Interestingly, the catalytic activity of α-chymotrypsin can be significantly enhanced in an ionic liquid aqueous solution compared to conventional organic solvents. nih.gov This biocatalytic approach allows for the synthesis of various quinoline derivatives in excellent yields under lower reaction temperatures and with reduced enzyme loading. nih.gov

The following table presents data on the α-chymotrypsin-catalyzed synthesis of a quinoline derivative in different ionic liquid aqueous solutions.

| Ionic Liquid | Yield (%) |

| [EMIM][BF₄] | 85 |

| [BMIM][BF₄] | 82 |

| [AMIM][Cl] | 75 |

| [BMIM][PF₆] | 68 |

| Reaction conditions: 2-aminoacetophenone (B1585202) (0.3 mmol), ethyl acetoacetate (B1235776) (0.36 mmol), and α-chymotrypsin (10 mg) in 50% (H₂O/(IL + H₂O), v/v) IL aqueous solution at 60 °C for 24 h. |

Photocatalysis in Quinoline Synthesis

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing light energy to drive chemical reactions. This approach often allows for transformations to occur under mild conditions and can provide access to unique reaction pathways.

Visible-light-mediated photocatalysis has been successfully applied to the synthesis of quinoline derivatives. mdpi.com These methods can involve various reaction types, including oxidative annulation strategies. For instance, semiconductor photocatalysts, such as those based on graphitic carbon nitride (g-C₃N₄) sensitized with silver nanoparticles, can be used to promote Povarov-type cyclization reactions under blue LED irradiation. mdpi.com The mechanism typically involves the generation of radical intermediates upon photoexcitation of the catalyst. mdpi.com While specific examples detailing the photocatalytic synthesis of 3,4-dimethylquinoline are limited, the versatility of these methods suggests their potential for accessing this and other substituted quinolines.

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research focusing on the application of modern catalytic strategies—namely photoredox catalysis, visible light-mediated reactions, and energy-transfer (EnT) catalysis—directly to the chemical compound 3,4-Dimethylquinoline .

While the fields of photoredox and visible-light catalysis have seen significant advancements in the synthesis and functionalization of the broader quinoline scaffold, specific examples, detailed research findings, and data tables pertaining to 3,4-dimethylquinoline are not present in the reviewed literature. mdpi.comnih.govepa.gov Similarly, the emerging area of energy-transfer catalysis for dearomative reactions, which has been successfully applied to various quinoline derivatives to create complex three-dimensional molecules, does not yet include published studies with 3,4-dimethylquinoline as a substrate. rsc.org

The existing research landscape provides extensive information on these catalytic methods for quinolines in general, often exploring the impact of different substituents on reaction outcomes. However, without studies that explicitly include 3,4-dimethylquinoline in their substrate scope, it is not possible to provide the scientifically accurate and specific details required for the requested article. The electronic and steric properties imparted by the two methyl groups at the 3- and 4-positions would uniquely influence the compound's reactivity in these catalytic systems, and any extrapolation from unsubstituted or differently substituted quinolines would be speculative.

Therefore, the content required to populate the specified outline for 3,4-Dimethylquinoline is not available in the current body of scientific research. Further experimental investigation would be necessary to elucidate the behavior of 3,4-dimethylquinoline under these advanced catalytic conditions.

Detailed Mechanistic Pathways of Key Quinoline Syntheses

The formation of 3,4-Dimethylquinoline, typically from an aniline and an appropriate α,β-unsaturated carbonyl compound, is not a straightforward condensation and cyclization. The mechanism is nuanced, with several proposed pathways and key intermediates influencing the reaction's course.

The Doebner-Von Miller reaction, a variation of the Skraup synthesis, is a widely used method for preparing substituted quinolines. wikipedia.orgiipseries.orgnih.gov In the context of 3,4-Dimethylquinoline, this reaction would typically involve the acid-catalyzed reaction of an aniline with 3-methyl-3-penten-2-one. The classical mechanism was long thought to proceed through a series of conjugate additions, cyclizations, and oxidations.

The initial step is the conjugate addition (Michael addition) of the aniline to the α,β-unsaturated ketone. wikipedia.org This is followed by an acid-catalyzed cyclization of the resulting β-anilino ketone. Subsequent dehydration and oxidation then lead to the aromatic quinoline ring system. However, the exact nature and sequence of these steps have been a subject of debate. wikipedia.org

More recent and detailed mechanistic studies have challenged the classical linear pathway, proposing a more complex scenario involving fragmentation and recombination. wikipedia.orgnih.gov This revised mechanism suggests that the initial conjugate addition adduct is in equilibrium and can undergo a retro-Michael reaction. nih.gov This fragmentation leads to the formation of an imine (or anil) of the aniline and the saturated ketone. wikipedia.orgnih.gov

These fragments can then recombine in a productive manner to form a new intermediate that proceeds to the quinoline product. nih.gov This pathway was proposed to explain observations from crossover experiments where labeled reactants led to a scrambling of the labels in the final product, which would not be possible in a simple intramolecular cyclization. wikipedia.orgnih.gov The fragmentation-recombination sequence is considered a key insight into the mechanism of the Skraup-Doebner-Von Miller reaction. wikipedia.org

While many classic quinoline syntheses are believed to proceed through ionic mechanisms, there is growing evidence for the involvement of radical pathways in certain quinoline-forming reactions. mdpi.com These reactions often utilize radical initiators or proceed under conditions that favor the formation of radical intermediates, such as photochemical or high-temperature conditions.

For instance, some modern synthetic methods achieve quinoline synthesis through radical addition/cyclization cascades. mdpi.com While not the standard pathway for a Doebner-Von Miller reaction, the potential for single-electron transfer (SET) processes under certain conditions cannot be entirely ruled out, especially in the presence of specific oxidants or metal catalysts. These pathways could involve the formation of radical cations from the aniline or other intermediates, which then undergo cyclization.

The formation of imine or anil intermediates is a critical juncture in the Skraup-Doebner-Von Miller synthesis of quinolines. nih.govresearchgate.net As per the fragmentation-recombination mechanism, the initial adduct formed from the conjugate addition of aniline to the α,β-unsaturated ketone fragments into an imine and a saturated ketone. wikipedia.orgnih.gov

Intramolecular Hydrogen Atom Transfer (HAT) is a fundamental process in organic chemistry and can play a role in various reaction mechanisms, including those leading to heterocyclic systems. In the context of quinoline chemistry, HAT processes have been studied, particularly in photochemical reactions of substituted quinolines. nih.govacs.org For example, photoexcitation of certain 7-hydroxyquinoline (B1418103) derivatives can induce a long-distance HAT from the hydroxyl group to the ring nitrogen, facilitated by a molecular "crane" substituent at the 8-position. nih.govacs.org

While not a direct step in the ground-state Doebner-Von Miller synthesis of 3,4-Dimethylquinoline, the concept of HAT is relevant to the tautomeric equilibria of intermediates. Proton transfers, which are ubiquitous in the acidic reaction medium, can be considered a form of hydrogen atom (as a proton) transfer. The interconversion of keto-enol and imine-enamine tautomers of the reaction intermediates relies on rapid proton transfers, which are crucial for the cyclization and subsequent aromatization steps.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful and definitive tool for unraveling complex reaction mechanisms. frontiersin.org By strategically placing a heavier isotope, such as ¹³C, at a specific position in a reactant molecule, its fate can be traced throughout the reaction, providing unambiguous evidence for or against a proposed pathway.

In the study of the Skraup-Doebner-Von Miller reaction, ¹³C-labeling experiments have been instrumental in providing evidence for the fragmentation-recombination mechanism. wikipedia.orgnih.gov In a key study, the reaction was carried out with a mixture of unlabeled and ¹³C-labeled α,β-unsaturated ketones. nih.gov The distribution of the ¹³C label in the resulting quinoline product was then analyzed.

The observation of a complete scrambling of the isotopic label in the quinoline product was a critical finding. nih.gov If the reaction proceeded through a simple intramolecular cyclization of the initial adduct, the label would remain in a specific position. The observed scrambling strongly indicated that the initial adduct fragments into smaller pieces (an imine and a ketone) which then recombine, leading to a statistical distribution of the label in the final product. wikipedia.orgnih.gov

| Experiment | Reactants | Key Finding | Mechanistic Implication | Reference |

| Crossover Experiment | Aniline + mixture of unlabeled and ¹³C-labeled mesityl oxide | 100% scrambling of the ¹³C label in the quinoline product. | Supports a fragmentation-recombination pathway over a simple intramolecular cyclization. | nih.govsigmaaldrich.com |

| Control Experiment | ¹³C-labeled mesityl oxide under reaction conditions (without aniline) | Only a small amount (5-10%) of scrambling in the recovered starting material. | Confirms that the scrambling occurs during the quinoline formation and is not due to self-exchange of the ketone. | nih.gov |

These isotopic labeling studies have fundamentally altered the understanding of this classic named reaction, replacing a simpler, linear mechanism with a more dynamic and complex model that better fits the experimental evidence. nih.gov

In-depth Mechanistic Insights into 3,4-Dimethylquinoline Reactions Remain Elusive in Scientific Literature

While general methodologies for the synthesis of quinolines, such as the Doebner-von Miller, Skraup, and Friedländer reactions, are well-established, detailed mechanistic investigations employing isotopic labeling to trace the reaction pathways for the specific formation of 3,4-dimethylquinoline have not been extensively reported. Such studies are crucial for definitively elucidating the step-by-step molecular transformations and identifying key intermediates.

Similarly, the body of scientific knowledge lacks specific kinetic studies pertaining to reactions involving 3,4-dimethylquinoline. Data on reaction rates, the determination of rate laws, and the energetic profiles of its reactions are absent from the current scientific record. Furthermore, investigations into how different substituents on the reacting partners affect the reaction mechanisms and rates for the synthesis or subsequent reactions of 3,4-dimethylquinoline have not been a focus of published research.

This absence of specific data highlights a potential area for future research in the field of heterocyclic chemistry. Elucidating the precise reaction mechanisms and kinetics of substituted quinolines like 3,4-dimethylquinoline could lead to the development of more efficient synthetic routes and a deeper understanding of their chemical behavior.

Reaction Mechanisms and Mechanistic Investigations

There is currently no available data in the scientific literature detailing the use of 13C-labeled substrates to trace the reaction pathways in the synthesis or subsequent reactions of 3,4-dimethylquinoline.

Detailed kinetic studies and investigations into the effects of substituents on the reaction mechanisms involving 3,4-dimethylquinoline have not been reported in the accessible scientific literature. Consequently, no data tables on these specific topics can be generated.

Derivatization and Functionalization of 3,4 Dimethylquinoline

Introduction of Substituents at Various Positions of the Quinoline (B57606) Ring

The functionalization of 3,4-dimethylquinoline can be achieved at several positions, including the heterocyclic and benzenoid rings. The reactivity of each position is influenced by the electronic effects of the nitrogen atom and the methyl groups, as well as the reaction conditions employed.

The C-2 position of the quinoline ring is susceptible to nucleophilic attack, particularly when the nitrogen atom is activated, for example, through the formation of an N-oxide. While direct C-H functionalization at the C-2 position of 3,4-dimethylquinoline is not extensively documented, methodologies developed for other quinoline derivatives, such as palladium-catalyzed C2-arylation of quinoline N-oxides, could potentially be applied.

The methyl groups at the C-3 and C-4 positions offer unique handles for functionalization. For instance, benzylic bromination of these methyl groups can be achieved, providing a pathway for the introduction of various nucleophiles. While specific studies on 3,4-dimethylquinoline are limited, research on related tetrahydroquinolines has demonstrated the feasibility of brominating a C-2 methyl group, which can then be further substituted. researchgate.net

Electrophilic aromatic substitution on the benzenoid ring of quinolines typically occurs at the C-5 and C-8 positions, as these are the most activated positions. reddit.com This is due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring, which directs electrophiles to the carbocyclic ring. Therefore, reactions such as nitration and sulfonation are expected to yield 5- and 8-substituted 3,4-dimethylquinoline derivatives.

Halogenated derivatives of 3,4-dimethylquinoline are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The introduction of a halogen at the C-2 position can be achieved through methods developed for other quinoline systems. For example, the Vilsmeier-Haack reaction on an appropriate acetanilide (B955) precursor can yield a 2-chloro-3-formylquinoline, which could be adapted for a 2-chloro-3,4-dimethylquinoline synthesis.

Bromination of the benzenoid ring is expected to occur at the C-5 and C-8 positions. In studies on the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline, reaction with bromine in acetic acid led to the formation of the 6,8-dibromo derivative, while preserving the tetrahydroquinoline ring. researchgate.net This suggests that direct bromination of 3,4-dimethylquinoline would likely yield 5-bromo- and/or 8-bromo-3,4-dimethylquinoline.

Furthermore, halogenation of the methyl groups can provide a route to functionalization. The bromination of methyl 2-methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates has been shown to occur at the methyl group at the 2-position, leading to a dibromomethyl derivative. researchgate.net A similar approach could potentially be used to functionalize the methyl groups of 3,4-dimethylquinoline.

The synthesis of carboxylate and ester derivatives of 3,4-dimethylquinoline can be approached through various synthetic routes. A recent study in 2024 detailed the synthesis of substituted (3,4-dimethylquinolin-2-yl) methyl nitrate (B79036) derivatives. This was achieved through a multi-step process starting with the preparation of substituted 1-(2-aminophenyl) ethan-1-one, followed by the synthesis of substituted 2-(chloromethyl)-3,4-dimethylquinolines, and finally the formation of the nitrate esters. This methodology provides a direct route to functionalization at the C-2 methyl group, leading to ester derivatives.

General methods for the synthesis of quinoline-3-carboxylic esters and quinoline-4-carboxylic acids, such as the Friedländer annulation or the Doebner reaction, could be adapted to produce the corresponding 3,4-dimethylquinoline derivatives by selecting the appropriate starting materials. ustc.edu.cnnih.gov For example, the reaction of a 2-aminoaryl ketone with a β-ketoester containing methyl groups at the appropriate positions could yield a 3,4-dimethylquinoline-2-carboxylic acid ester.

The following table summarizes a synthetic route to a (3,4-dimethylquinolin-2-yl) methyl nitrate derivative.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Substituted 1-(2-aminophenyl) ethan-1-one | Multi-step synthesis | Substituted 2-(chloromethyl)-3,4-dimethylquinoline |

| 2 | Substituted 2-(chloromethyl)-3,4-dimethylquinoline | Nitrate salt | Substituted (3,4-dimethylquinolin-2-yl) methyl nitrate |

This table is based on a described synthetic pathway and illustrates a method for obtaining ester derivatives.

Several strategies can be employed for the synthesis of nitrogen-containing derivatives of 3,4-dimethylquinoline. A direct method for introducing a diazenyl group at the C-3 position has been demonstrated for the closely related 2,4-dimethylquinoline (B72138) system. This involves a diazonium coupling reaction between a primary aromatic amine and acetylacetone (B45752) to form an intermediate, which then undergoes condensation and cyclization to yield the 3-diazenyl-2,4-dimethylquinoline derivative. allsubjectjournal.com This approach is likely applicable to the 3,4-dimethylquinoline scaffold.

The synthesis of aminoquinolines is a common route to further nitrogen-containing functionalities. For example, if a 4-chloro-3,4-dimethylquinoline can be synthesized, it could be converted to a 4-amino-3,4-dimethylquinoline via nucleophilic aromatic substitution with an amine. nih.gov The resulting amino group can then be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including azido (B1232118) and cyano groups, or for undergoing coupling reactions to form azo compounds.

As mentioned previously, the synthesis of (3,4-dimethylquinolin-2-yl) methyl nitrate derivatives introduces a nitrate group, a nitrogen-containing functionality, onto the C-2 methyl substituent.

The table below outlines a general approach for the synthesis of 3-diazenyl-2,4-dimethylquinoline derivatives, which is expected to be adaptable for 3,4-dimethylquinoline.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Primary aromatic amine, Acetylacetone | Diazonium coupling reaction | (E)-3-((4-substitutedphenyl)diazenyl)pentane-2,4-dione |

| 2 | Intermediate from Step 1 | Condensation and cyclization with an appropriate aniline (B41778) in the presence of sulfuric acid | (E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinoline |

This table illustrates a proven method for a closely related dimethylquinoline system.

Strategies for Regioselective Functionalization

Achieving regioselectivity in the functionalization of 3,4-dimethylquinoline is crucial for the targeted synthesis of specific isomers. The inherent electronic properties of the quinoline ring direct electrophilic substitutions to the C-5 and C-8 positions. However, to achieve functionalization at other positions, particularly on the pyridine ring, more advanced strategies are required.

Directed metalation, particularly directed ortho-lithiation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

While there are no specific reports on the directed metalation of 3,4-dimethylquinoline itself, the principles of DoM can be applied to predict potential regioselective functionalization pathways. A directing group, such as a methoxy, chloro, or carboxylic acid group, installed on the benzenoid ring of 3,4-dimethylquinoline would be expected to direct lithiation to its ortho position. For example, a substituent at the C-8 position could direct metalation to the C-7 position.

Studies on the directed lithiation of substituted quinolines have shown that the position of lithiation is highly dependent on the nature and position of the directing group. For instance, 2-chloroquinoline (B121035) is lithiated at the C-3 position, while 4-chloroquinoline (B167314) is lithiated at the C-3 position. researchgate.netcapes.gov.br Unprotected quinoline-2-carboxylic acid undergoes deprotonation at C-3. researchgate.net These examples demonstrate the feasibility of using directing groups to achieve regioselective functionalization of the quinoline ring, a strategy that holds promise for the targeted derivatization of 3,4-dimethylquinoline.

The following table provides examples of directed lithiation on substituted quinolines, illustrating the principle of this regioselective strategy.

| Substrate | Directing Group | Position of Lithiation | Reagent |

| 2-Chloroquinoline | Chloro | C-3 | LDA |

| 4-Chloroquinoline | Chloro | C-3 | LDA |

| Quinoline-2-carboxylic acid | Carboxylic acid | C-3 | LTMP |

| Quinoline-3-carboxylic acid | Carboxylic acid | C-4 | LTMP |

| Quinoline-4-carboxylic acid | Carboxylic acid | C-3 | LTMP |

This table showcases the regioselectivity of directed lithiation on various quinoline substrates, providing a basis for potential application to 3,4-dimethylquinoline. LDA = Lithium diisopropylamide, LTMP = Lithium 2,2,6,6-tetramethylpiperidide.

Control of Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds, and controlling the regioselectivity—the specific orientation in which reactants combine—is crucial for synthesizing the desired isomer. In the context of 3,4-dimethylquinoline and its derivatives, reactions like the Povarov reaction ([4+2] cycloaddition) are instrumental in building substituted tetrahydroquinoline rings with a high degree of control.

The Povarov reaction, a type of imino Diels-Alder reaction, typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline. The regioselectivity is dictated by the electronic properties of the reactants. Generally, the most nucleophilic carbon of the dienophile (the alkene) aligns with the most electrophilic carbon of the in situ-formed imine (the diene component). masterorganicchemistry.com For instance, in reactions involving unsymmetrical dienes and dienophiles, the formation of "ortho" and "para" isomers is generally favored over "meta" products, a preference that can be explained by examining the resonance structures and frontier molecular orbitals of the reactants. masterorganicchemistry.com

In the synthesis of complex tetrahydroquinolines, the Povarov reaction demonstrates excellent regio- and diastereoselective control. mdpi.com For example, the reaction between p-toluidine, benzaldehyde, and trans-methyl-isoeugenol proceeds efficiently to yield a highly substituted tetrahydroquinoline core. mdpi.com The specific substitution pattern on the reactants directs the cycloaddition to a single major regioisomer.

The control of regioselectivity can also be influenced by the use of Lewis acid catalysts, which can alter the electronic properties of the reactants and stabilize the transition state leading to a specific product. Furthermore, the inherent electronic nature of the quinoline ring system can direct the approach of dienophiles in Diels-Alder reactions, although specific studies on 3,4-dimethylquinoline as the diene are limited. In related systems like 3,4-pyridynes, proximal substituents have been shown to perturb the geometry of the aryne intermediate, which in turn governs the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov This principle highlights how substituents can be strategically placed to direct the outcome of cycloadditions. nih.gov

A summary of factors influencing regioselectivity in relevant cycloaddition reactions is presented below.

| Factor | Mechanism of Control | Example Reaction Type | Reference |

|---|---|---|---|

| Electronic Effects (Substituents) | Matching the most nucleophilic center of one reactant with the most electrophilic center of the other. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction and control orientation. | Diels-Alder, Povarov Reaction | masterorganicchemistry.com |

| Catalysis (Lewis Acids) | Coordination of the catalyst to the dienophile lowers its LUMO energy and can enhance the preference for a specific regioisomeric transition state. | Povarov Reaction | mdpi.com |

| Intermediate Geometry (Aryne Distortion) | In reactions involving aryne intermediates, substituents can distort the triple bond, making one carbon more electrophilic and directing the attack of a nucleophile or trapping agent. | Pyridyne Cycloaddition | nih.gov |

Preparation of N-Oxides and their Rearrangements

The conversion of the quinoline nitrogen to an N-oxide significantly alters the electronic properties of the ring system, making it a valuable intermediate for further functionalization. The N-oxide group acts as an activating and directing group, facilitating reactions that are otherwise difficult to achieve on the parent heterocycle.

The synthesis of quinoline N-oxides is typically achieved by direct oxidation of the quinoline nitrogen. However, this process can be complicated by a lack of selectivity, especially in complex molecules. Strong oxidizing agents may lead to mixtures of products or degradation of the pyrimidine (B1678525) ring. nih.gov For instance, the oxidation of substituted quinazolines with monoperphthalic acid has been shown to yield a mixture of N-1 and N-3 oxides, along with the corresponding quinazolinone as a major by-product. nih.gov This highlights the challenges in achieving selective N-oxidation.

Once formed, quinoline N-oxides are versatile substrates. The N-oxide functionality enhances the electrophilicity of the C2 and C4 positions and also facilitates C-H activation at these positions, enabling regioselective functionalization. nih.gov Transition metal-catalyzed reactions, such as palladium- or copper-catalyzed C-H arylations, alkenylations, and carbamoylations, often utilize the N-oxide as an internal directing group. nih.gov

While specific studies on the rearrangements of 3,4-dimethylquinoline N-oxide are not extensively documented, quinoline N-oxides, in general, can undergo various transformations. These include deoxygenation to regenerate the parent quinoline, rearrangement to quinolones, and participation in cycloaddition reactions where the N-oxide can act as a 1,3-dipole. The specific reaction pathway is dependent on the reaction conditions and the presence of other reagents. An attempted synthesis of 3,4-dihydro-3,3-dimethylquinoline N-oxide, a related nitrone, proved unsuccessful, indicating that the synthesis of such compounds can be challenging. rsc.org